Ptpn22-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

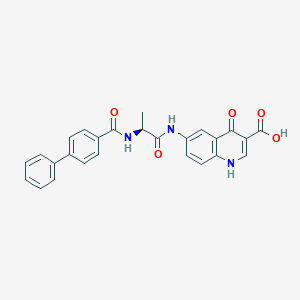

4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUVBJIDJIKJJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ptpn22-IN-1: A Technical Guide to its Discovery and Synthesis for Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Ptpn22-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22). PTPN22 has emerged as a critical negative regulator of T-cell signaling, making it a promising target for cancer immunotherapy. This document details the scientific rationale, experimental methodologies, and key data associated with this compound, also referred to in scientific literature as compound L-1.

Introduction: The Rationale for PTPN22 Inhibition

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a lymphoid-specific phosphatase that plays a crucial role in regulating T-cell receptor (TCR) signaling.[1][2] By dephosphorylating key activating tyrosine residues on kinases such as Lck (Y394) and Zap70 (Y493), PTPN22 dampens T-cell activation.[3][4] Genetic association studies have linked a gain-of-function variant of PTPN22 (R620W) to a variety of autoimmune diseases, suggesting that inhibitors of PTPN22 could be beneficial in these conditions.[1][5] Conversely, studies have shown that individuals with a loss-of-function mutation in the PTPN22 gene have a lower incidence of cancer.[6] Furthermore, mouse models with genetic deletion of PTPN22 exhibit enhanced anti-tumor immunity.[6] These findings establish PTPN22 as a compelling and translatable target for cancer immunotherapy.[2][6] The development of small molecule inhibitors of PTPN22, such as this compound, aims to pharmacologically replicate the anti-tumor effects observed in genetic knockout models.[2]

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound (L-1) was the result of a targeted effort to identify a potent and selective inhibitor with favorable pharmacological properties.[7] The process began with the identification of a quinolone derivative (Core 1) that exhibited weak inhibitory activity against PTPN22, with an IC50 of 432 ± 45 μM.[7]

A fragment-based drug discovery (FBDD) strategy was then employed to enhance the potency and selectivity of this initial hit.[3][7][8] This approach involves screening small chemical fragments for binding to the target protein and then growing or linking these fragments to develop a more potent lead compound. Through a structure-guided and fragment-based focused library approach, compound L-1 was identified. It consists of the original quinolone core linked via an L-alanine to a biphenyl carboxylic acid group.[7] This modification resulted in a significant, nearly 310-fold, increase in binding affinity compared to the initial core fragment.[7]

References

- 1. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021007491A1 - Targeting ptpn22 in cancer therapy - Google Patents [patents.google.com]

- 5. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]

- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 8. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]

The Biological Target of Ptpn22-IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) has emerged as a critical regulator of immune signaling and a promising therapeutic target for a range of human diseases, including autoimmune disorders and cancer. Ptpn22-IN-1, a potent and selective inhibitor of PTPN22, represents a key chemical tool for elucidating the physiological and pathological roles of this phosphatase. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

The Biological Target: Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22)

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans and PEP in mice, is a 105 kDa protein predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling by dephosphorylating key signaling intermediates, thereby dampening T-cell activation.[3][4] Genetic variants of PTPN22, such as the R620W single nucleotide polymorphism, are strongly associated with an increased risk of developing autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][5] Conversely, inhibition of PTPN22 has been shown to enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy.[4][6]

PTPN22 Signaling Pathway

PTPN22 exerts its regulatory function by dephosphorylating several key proteins in the TCR signaling cascade. Upon T-cell activation, PTPN22 targets and dephosphorylates the activation loop tyrosines of Src family kinases such as Lck (Y394) and ZAP-70 (Y493), leading to their inactivation.[2][3][4][7] This, in turn, attenuates downstream signaling events, including the activation of pathways mediated by phospholipase C-gamma (PLCγ), the Ras-MAPK cascade, and the transcription factors NFAT and AP-1, ultimately leading to reduced T-cell proliferation and cytokine production.[2] PTPN22 can also interact with other signaling molecules, including C-terminal Src kinase (Csk), which is another negative regulator of Src family kinases.[2][7]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound L-1) is a small molecule inhibitor that targets the catalytic activity of PTPN22.[8] It was developed to be a potent and selective tool for studying the function of PTPN22 in vitro and in vivo.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.4 µM | Enzymatic Assay | [8] |

| Ki | 0.50 µM | Enzymatic Assay | [8] |

Table 1: In Vitro Inhibitory Activity of this compound against PTPN22.

| Phosphatase | Selectivity (fold) | Reference |

| PTP1B | >7-10 | [8] |

| SHP-1 | >7-10 | [8] |

| SHP-2 | >7-10 | [8] |

| HePTP | >7-10 | [8] |

| CD45 | >7-10 | [8] |

| PTP-PEST | >7-10 | [8] |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

The characterization of this compound and its biological target involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

PTPN22 Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PTPN22. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

-

Recombinant human PTPN22 (catalytic domain)

-

This compound

-

DiFMUP substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 0.5 µL of the this compound dilution (or DMSO for control).

-

Add 5 µL of recombinant PTPN22 enzyme (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PTPN22 Inhibition

This assay assesses the effect of this compound on PTPN22 activity within a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

Cell lysis buffer

-

Phospho-specific antibodies (e.g., anti-phospho-Lck Y394, anti-phospho-ZAP70 Y493)

-

Secondary antibodies conjugated to HRP

-

Western blotting reagents and equipment

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-10 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Lck, phospho-ZAP70, and total Lck/ZAP70 (as loading controls).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the change in phosphorylation levels.

In Vivo Tumor Model Experiments

To evaluate the anti-tumor efficacy of this compound, syngeneic mouse tumor models are often used.

Materials:

-

C57BL/6 or BALB/c mice

-

Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Once tumors are established (e.g., ~50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

-

Analyze the tumor growth curves to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of PTPN22 in immune regulation. Its biological target is unequivocally the protein tyrosine phosphatase PTPN22. By potently and selectively inhibiting PTPN22's catalytic activity, this compound allows for the functional interrogation of the PTPN22 signaling pathway in both health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting PTPN22. The continued development and characterization of PTPN22 inhibitors will undoubtedly advance our understanding of immune system function and may lead to novel treatments for a variety of human disorders.

References

- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 5. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine Phosphatase PTPN22: Multifunctional Regulator of Immune Signaling, Development, and Disease | Annual Reviews [annualreviews.org]

- 7. Enhancing the apo protein tyrosine phosphatase non-receptor type 2 crystal soaking strategy through inhibitor-accessible binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to PTPN22-IN-1: A Novel Immunomodulator for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) inhibition, specifically focusing on the small molecule inhibitor Ptpn22-IN-1 (also referred to as L-1), in the context of cancer immunotherapy. This document consolidates key preclinical findings, outlines experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this promising area.

Core Concepts: PTPN22 as a Target in Immuno-Oncology

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By dephosphorylating key activating kinases such as Lck and Zap70, PTPN22 raises the threshold for T-cell activation, thereby maintaining immune homeostasis and preventing autoimmunity.[1][4][5] This gatekeeping function, however, can also limit anti-tumor immune responses.[6][7] Genetic variants of PTPN22 that result in loss of function are associated with a higher incidence of autoimmune diseases but a lower risk of certain cancers.[1][6] This observation has spurred the development of PTPN22 inhibitors as a novel strategy to enhance anti-tumor immunity.[8][9]

The small molecule inhibitor, this compound (L-1), has emerged as a promising agent that phenocopies the anti-tumor effects observed in PTPN22 knockout models.[1][10] Systemic inhibition of PTPN22 with L-1 has been shown to augment anti-cancer immunity by promoting the activation of CD8+ T cells and reprogramming macrophages towards a pro-inflammatory M1-like phenotype.[1]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of PTPN22.[11] Its primary mechanism of action involves the blockade of PTPN22's phosphatase activity, which in turn leads to increased phosphorylation of its downstream targets within the TCR signaling cascade.[9][12] This results in a lowered threshold for T-cell activation, enabling a more robust response to tumor-associated antigens.[7][9]

Key molecular events following PTPN22 inhibition by L-1 include:

-

Increased phosphorylation of Lck (Y394) and Zap70 (Y493) in CD8+ T cells.[9][12]

-

Enhanced T-cell activation and proliferation upon antigen presentation.[2][5]

-

Increased production of pro-inflammatory cytokines such as IFN-γ and IL-2.[7][12]

-

Polarization of tumor-associated macrophages (TAMs) towards an M1-like, anti-tumor phenotype.[1][13]

-

Augmented infiltration of immune cells , including CD8+ T cells, CD4+ T cells, and NK cells, into the tumor microenvironment.[1][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound (L-1) and genetic models of PTPN22 deficiency.

Table 1: In Vitro Inhibitor Potency

| Compound | Target | IC50 | Ki | Selectivity | Reference |

| This compound (L-1) | PTPN22 | 1.4 µM | 0.50 µM | >7-10 fold over similar phosphatases | [11] |

| L-107 | PTPN22 | 630 nM | N/A | >10-fold over SHP2/PTP1B | [14] |

Table 2: In Vivo Anti-Tumor Efficacy of PTPN22 Inhibition

| Model | Treatment | Outcome | Reference |

| MC38 Colon Carcinoma (C57BL/6J mice) | PTPN22-KO vs. WT | Significantly lower tumor growth, gross tumor size, and tumor weights in PTPN22-KO mice.[1][13] | [1] |

| MC38 Colon Carcinoma (C57BL/6J mice) | This compound (L-1) vs. Vehicle | Significantly reduced tumor growth.[11][13] | [1] |

| CT26 Colon Carcinoma (BALB/c mice) | This compound (L-1) vs. Vehicle | Significant anti-tumor effects.[9][11] | [1] |

| MC38 Colon Carcinoma (C57BL/6J mice) | PTPN22-KO + anti-PD-1 | 45% complete response in PTPN22-deficient mice vs. 20% in WT mice with anti-PD-L1 treatment.[9] | [9] |

| MC38 & CT26 models | This compound (L-1) + anti-PD-1 | Enhanced tumor growth control compared to either monotherapy.[9][15] | [1] |

| Hepa1-6 Tumor Model | Ptpn22 deficiency | Spontaneous tumor regressions.[16] | [16] |

| CT26 Tumor Model | Ptpn22-/- + anti-PD-L1 | 50% complete response in Ptpn22-/- mice vs. 0% in WT mice.[16] | [16] |

Table 3: Immunophenotyping of the Tumor Microenvironment Following PTPN22 Inhibition

| Cell Type | Change upon PTPN22 Inhibition | Reference |

| CD8+ T cells | Increased infiltration and activation.[1] Higher expression of CD69, PD-1, and LAG3.[13] | [1] |

| CD4+ T cells | Increased infiltration.[13] Higher expression of CD69.[13] | [1] |

| Tumor-Associated Macrophages (TAMs) | Increased infiltration and polarization to M1-like phenotype (MHC-II expressing).[1][13] | [1] |

| Natural Killer (NK) cells | Increased infiltration and activation (higher Granzyme B and CD69 expression).[1][13] | [1] |

| Dendritic Cells (DCs) | Increased proliferation of CD103+ DCs and enhanced antigen presentation.[17][18] | [17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

-

Cell Lines and Culture: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and B16-OVA (melanoma) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.[13][19]

-

Animal Models: Wild-type and PTPN22-knockout (PTPN22-KO) mice on a C57BL/6J or BALB/c background are used.[13][20] Mice are typically 6-8 weeks old at the start of the experiment.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., 2.5 x 105 MC38 cells) in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of the mice.[13]

-

Inhibitor and Antibody Administration:

-

This compound (L-1): Administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., twice daily for 5 days a week for 2 weeks, then once daily for 5 days a week for 1 week).[1][13] A vehicle control (e.g., a solution of DMSO, PEG400, and saline) is used for the control group.

-

Checkpoint Inhibitors: Anti-PD-1 or anti-PD-L1 antibodies (e.g., 200 µg per dose) are administered i.p. at specified time points (e.g., a single dose on day 8 post-tumor implantation).[13] An isotype control antibody is used for the control group.

-

-

Tumor Measurement and Analysis: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width2) / 2.[13] At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).

-

Statistical Analysis: Tumor growth curves are compared using nonlinear regression analysis.[13]

-

Tissue Processing: Tumors, spleens, and tumor-draining lymph nodes are harvested and processed into single-cell suspensions. Tumors are typically minced and digested with an enzyme cocktail (e.g., collagenase, DNase I).

-

Cell Staining: Cells are stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify and phenotype different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, NK1.1, PD-1, LAG3, CD69, Granzyme B).

-

Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using software such as FlowJo to quantify the frequency and activation status of different immune cell subsets.

-

T-cell Isolation: CD4+ or CD8+ T cells are isolated from the spleens and lymph nodes of wild-type or PTPN22-KO mice using magnetic-activated cell sorting (MACS).

-

Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

-

Analysis of Activation: T-cell activation is assessed by measuring proliferation (e.g., using CFSE dilution), cytokine production (e.g., IL-2, IFN-γ by ELISA or intracellular cytokine staining), and expression of activation markers (e.g., CD25, CD69 by flow cytometry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to this compound.

Caption: PTPN22 negatively regulates TCR signaling.

Caption: In vivo anti-tumor efficacy study workflow.

Conclusion and Future Directions

The inhibition of PTPN22, exemplified by the preclinical development of this compound (L-1), represents a compelling new axis in cancer immunotherapy.[8][9] By systemically lowering the threshold for T-cell activation and remodeling the tumor microenvironment to be more pro-inflammatory, PTPN22 inhibitors have demonstrated significant single-agent anti-tumor activity and synergistic effects with checkpoint blockade.[1][9][15]

Future research should focus on:

-

Optimization of PTPN22 inhibitors: Development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, such as the recently reported L-107 and L-107-8 compounds.[14]

-

Combination Strategies: Exploring the synergy of PTPN22 inhibitors with other immunotherapies beyond anti-PD-1/PD-L1, such as adoptive cell therapies (e.g., CAR-T) and cancer vaccines.

-

Biomarker Development: Investigating whether the PTPN22 genotype (e.g., the rs2476601 variant) can serve as a predictive biomarker for response to PTPN22 inhibitors or other immunotherapies.[1][6]

-

Clinical Translation: Advancing the most promising PTPN22 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 2. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tyrosine phosphatase Ptpn22 discriminates weak, self-peptide from strong agonist T cell receptor signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic inhibition of PTPN22 augments anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacr.org [aacr.org]

- 13. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]

- 15. Purdue researchers develop cancer immunotherapy treatment using PTPN22 enzyme - The Cancer Letter [cancerletter.com]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Dendritic cell-intrinsic PTPN22 negatively regulates antitumor immunity and impacts anti-PD-L1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

PTPN22 protein function in immune regulation

An In-depth Technical Guide to PTPN22 Protein Function in Immune Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune homeostasis, primarily expressed in hematopoietic cells. It functions as a key gatekeeper for signaling thresholds in both the adaptive and innate immune systems. Genetic variants in the PTPN22 gene, particularly the C1858T single nucleotide polymorphism (SNP) resulting in the R620W amino acid substitution, are among the strongest non-HLA genetic risk factors for a wide array of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. This document provides a comprehensive technical overview of PTPN22's structure, its multifaceted roles in T cells, B cells, and innate immune cells, the functional consequences of the disease-associated R620W variant, and detailed experimental protocols for its study.

PTPN22: Structure and Expression

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans, is an ~90 kDa protein characterized by three primary domains: an N-terminal protein tyrosine phosphatase (PTP) catalytic domain, a central interdomain region, and a C-terminal tail containing four proline-rich motifs (P1-P4). The P1 motif is crucial as it mediates the interaction with the SH3 domain of C-terminal Src kinase (Csk), another key negative regulator of lymphocyte signaling. The autoimmunity-associated R620W mutation is located within this P1 motif.

PTPN22 is predominantly expressed in immune cells, including T cells, B cells, NK cells, monocytes, macrophages, dendritic cells, and neutrophils. Expression levels are highest in activated CD4+ and CD8+ T cells, followed by NK and B cells, with lower levels observed in monocytes.

Table 1: Relative PTPN22 Expression in Immune Cells

| Cell Type | Relative PTPN22 Expression Level | Reference |

| Activated Naïve CD4+/CD8+ T Cells | High | |

| NK Cells | Moderate-High | |

| B Cells | Moderate | |

| Monocytes | Low | |

| Primary Sjögren's Syndrome Patients | 1.94-fold higher in active vs. inactive disease |

PTPN22 in Adaptive Immune Regulation

PTPN22 is a pivotal negative regulator of antigen receptor signaling, setting the activation threshold for T and B lymphocytes.

T Cell Receptor (TCR) Signaling

The primary function of PTPN22 in T cells is to suppress TCR signaling. Upon TCR engagement, PTPN22 is recruited to the immunological synapse where it dephosphorylates and thereby inactivates key kinases and adaptor proteins essential for signal propagation.

Key PTPN22 Substrates in T Cells:

-

Src Family Kinases (SFKs): Lck (at activating Tyr394) and Fyn (at activating Tyr420).

-

Syk Family Kinases: ZAP-70 (at activating Tyr493).

-

TCR Complex Components: TCR zeta (TCRζ) and CD3ε.

-

Other Signaling Intermediates: Vav, a guanine nucleotide exchange factor, and the ATPase valosin-containing protein (VCP).

By dephosphorylating these targets, PTPN22 effectively raises the threshold for T cell activation. This function is particularly important for dampening responses to low-affinity or self-antigens, thereby playing a crucial role in maintaining self-tolerance. PTPN22's inhibitory capacity is amplified through its interaction with Csk, which phosphorylates the inhibitory C-terminal tyrosine on SFKs.

Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases.

B Cell Receptor (BCR) Signaling

In B cells, PTPN22 performs a similar inhibitory role, functioning as a negative regulator of BCR signaling and BCR-induced apoptosis. The autoimmunity-associated PTPN22 R620W variant leads to blunted BCR signaling. This dampened signaling is hypothesized to impair central and peripheral tolerance checkpoints, allowing autoreactive B cells to escape negative selection and persist.

Caption: PTPN22 inhibits BCR signaling by targeting key downstream kinases like Syk.

PTPN22 in Innate Immune Regulation

Beyond its role in lymphocytes, PTPN22 is an important modulator of innate immune responses, particularly in myeloid cells. Here, its function can be distinct from its role as a simple negative regulator. In response to TLR ligands, PTPN22 acts as an adaptor protein that potentiates type I interferon (IFN) production. It achieves this by interacting with TNF receptor-associated factor 3 (TRAF3), augmenting its activating K63-linked ubiquitination, which is required for the activation of IRF3 and IRF7 transcription factors.

Caption: PTPN22 potentiates TLR-induced Type I IFN production via TRAF3.

The Autoimmunity-Associated R620W Variant

The PTPN22 C1858T SNP (rs2476601) causes an arginine-to-tryptophan substitution at position 620 (R620W). This variant has profound, though sometimes conflicting, effects on immune function depending on the cellular context.

-

Disrupted Csk Interaction: The R620W change within the P1 motif significantly weakens the interaction between PTPN22 and Csk.

-

Altered T Cell Function: The consequence of this disrupted interaction on TCR signaling is complex. Some studies report the variant is a gain-of-function, leading to increased phosphatase activity and more potent suppression of TCR signaling. However, more recent evidence suggests it acts as a loss-of-function variant in the context of weak, self-antigen signals, allowing for the inappropriate activation of autoreactive T cells that would normally be restrained.

-

Altered B Cell Function: In B cells, the R620W variant is associated with blunted BCR signaling, which may impair the proper deletion of self-reactive B cells during development.

-

Altered Innate Cell Function: In myeloid cells, the R620W variant acts as a hypomorphic or reduced-function allele, leading to diminished TLR-induced type I IFN production. This impairment in innate antiviral defense could contribute to autoimmunity by allowing for persistent inflammatory triggers.

Table 2: Functional Effects of the PTPN22 R620W Variant

| Cell Type | Cellular Process | Effect of R620W Variant | Quantitative Impact | Reference |

| CD4+ T Cells | TCR-induced IL-2 Secretion | Reduced | Significantly reduced | |

| CD4+ T Cells | TCR-induced Calcium Mobilization | Reduced | Diminished | |

| CD4+ Memory T Cells | TCR-induced IL-10 Production | Reduced | Diminished | |

| B Cells | BCR-mediated Proliferation | Reduced | Impaired | |

| B Cells | BCR-induced Syk Phosphorylation | Reduced | Reduced | |

| Myeloid Cells | TLR-induced Type I IFN Production | Reduced | Diminished |

Experimental Protocols & Workflows

Studying PTPN22 function requires a combination of biochemical, molecular, and cellular techniques.

PTPN22 Phosphatase Assay

This biochemical assay measures the enzymatic activity of PTPN22 by quantifying the dephosphorylation of a substrate.

Methodology:

-

Reagent Preparation: Recombinant purified PTPN22 (wild-type or variant) is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT). The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the same buffer.

-

Reaction Initiation: The assay is performed in a 96-well plate. The PTPN22 enzyme solution is added to the wells. The reaction is initiated by adding the pNPP substrate.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH. This also develops the yellow color of the product, p-nitrophenol.

-

Data Acquisition: The absorbance of the p-nitrophenol product is measured at 405 nm using a plate reader.

-

Analysis: A standard curve is generated using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. Enzymatic activity is calculated and expressed in units such as mol of product/mol of enzyme/min.

Caption: A typical workflow for a colorimetric PTPN22 phosphatase assay using pNPP.

Co-Immunoprecipitation (Co-IP) for PTPN22 Interactions

Co-IP is used to identify proteins that interact with PTPN22 within a cellular context.

Methodology:

-

Cell Lysis: Cells (e.g., Jurkat T cells) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions. The lysate is cleared by centrifugation.

-

Pre-clearing: The lysate is incubated with Protein A/G beads (e.g., agarose or magnetic) to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for PTPN22 (or an isotype control IgG for a negative control) overnight at 4°C with gentle rotation.

-

Complex Capture: Fresh Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours to capture the antibody-PTPN22-interactor complexes.

-

Washing: The beads are pelleted and washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting proteins (e.g., Csk) or by mass spectrometry for unbiased discovery of novel interactors.

Caption: Standard workflow for identifying PTPN22-interacting proteins via Co-IP.

Flow Cytometry for T Cell Phenotyping

Flow cytometry is essential for analyzing the frequency and activation state of immune cell populations based on PTPN22 genotype or functional state.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from peripheral blood (PBMCs), spleen, or lymph nodes.

-

Surface Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44 for memory, CD62L for naive) in a staining buffer (e.g., PBS with 2% FBS).

-

Fixation and Permeabilization (for intracellular targets): If analyzing intracellular proteins (e.g., transcription factors like T-bet, or cytokines like IFN-γ), cells are fixed and permeabilized using a specialized buffer system.

-

Intracellular Staining: Cells are incubated with antibodies against intracellular targets.

-

Data Acquisition: Stained cells are run on a flow cytometer. Lasers excite the fluorochromes, and detectors measure the emitted light, quantifying the expression of each marker on a single-cell basis.

-

Data Analysis: Using analysis software (e.g., FlowJo), cells are "gated" sequentially to identify specific populations (e.g., gating on lymphocytes, then CD3+ T cells, then CD4+ helpers) and quantify their frequencies or marker expression levels (Mean Fluorescence Intensity).

Caption: General workflow for analyzing immune cell subsets using flow cytometry.

Conclusion and Future Directions

PTPN22 is a master regulator of immune signaling with profound implications for autoimmune disease. Its function is highly context-dependent, acting as a critical brake on lymphocyte activation while simultaneously promoting innate antiviral responses. The R620W variant disrupts these functions in a cell-specific manner, contributing to the breakdown of self-tolerance. Understanding the precise molecular mechanisms—how the variant alters substrate specificity, the balance between its catalytic and adaptor functions, and its regulation by cellular redox states—remains an active area of investigation. For drug development professionals, the nuanced roles of PTPN22 present both challenges and opportunities. Targeting PTPN22 could be a powerful therapeutic strategy for autoimmune disorders, but approaches may need to be tailored to either inhibit or enhance its activity depending on the specific cellular pathway and disease context.

Navigating T-Cell Activation: A Technical Guide to the Effects of PTPN22 Inhibition on Lck and ZAP70 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the effects of a representative PTPN22 inhibitor, L-1, on Lck and ZAP70 phosphorylation, as no specific data for "Ptpn22-IN-1" is available in the current body of scientific literature. The principles and methodologies described herein are based on published studies of L-1 and are intended to serve as a comprehensive resource for understanding the impact of PTPN22 inhibition on proximal T-cell receptor signaling.

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell activation. It functions by dephosphorylating key signaling molecules downstream of the T-cell receptor (TCR), thereby dampening the immune response. Two of the primary substrates of PTPN22 are the tyrosine kinases Lck and ZAP70. Inhibition of PTPN22 is a promising therapeutic strategy for enhancing immune responses, particularly in the context of cancer immunotherapy. This guide provides an in-depth analysis of the effects of the PTPN22 inhibitor, L-1, on the phosphorylation of Lck and ZAP70, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

The Role of PTPN22 in T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. This process is tightly regulated by a balance of protein tyrosine kinases and phosphatases.

Lck (Lymphocyte-specific protein tyrosine kinase) is one of the first kinases activated upon TCR stimulation. Its autophosphorylation at tyrosine 394 (Y394) is crucial for its activation.[1][2] Activated Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.

These phosphorylated ITAMs serve as docking sites for ZAP70 (Zeta-chain-associated protein kinase 70).[1] Lck then phosphorylates ZAP70 at multiple sites, including tyrosine 493 (Y493), leading to its full activation.[2] Activated ZAP70, in turn, phosphorylates downstream adaptor proteins like LAT and SLP-76, propagating the signaling cascade.

PTPN22 acts as a brake on this process by dephosphorylating the activating tyrosine residues on both Lck (Y394) and ZAP70 (Y493), thus terminating the signal and attenuating T-cell activation.[1][2]

PTPN22 Inhibition and its Effect on Lck and ZAP70

Pharmacological inhibition of PTPN22 is expected to block its phosphatase activity, leading to a sustained phosphorylation and activation of its substrates, including Lck and ZAP70. The small molecule inhibitor L-1 has been shown to achieve this, thereby enhancing T-cell activation.

Signaling Pathway of PTPN22 Inhibition

The following diagram illustrates the signaling pathway, highlighting the role of PTPN22 and the effect of its inhibition.

References

PTPN22-IN-1: A Technical Guide to its Impact on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of T-cell activation. Its established role in autoimmune diseases has paved the way for the exploration of its inhibition as a therapeutic strategy. More recently, targeting PTPN22 has emerged as a promising avenue in cancer immunotherapy. This technical guide provides an in-depth overview of PTPN22-IN-1, a potent and selective inhibitor of PTPN22, and its profound impact on T-cell activation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Introduction to PTPN22 and its Role in T-Cell Signaling

PTPN22 is a protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It functions as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade, thereby controlling T-cell activation, proliferation, and differentiation. The primary mechanism of PTPN22-mediated inhibition involves the dephosphorylation of key activating tyrosine residues on proximal kinases in the TCR signaling pathway, most notably Lck (Y394) and ZAP-70 (Y493). By dampening the strength of TCR signaling, PTPN22 helps maintain immune homeostasis and prevent autoimmunity.

Genetic variants of PTPN22 that alter its function are strongly associated with a predisposition to autoimmune diseases such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. Conversely, the inhibition or genetic knockout of PTPN22 has been shown to enhance T-cell responses, particularly to weak or self-antigens, making it an attractive target for augmenting anti-tumor immunity.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as L-1) is a small molecule inhibitor designed to specifically target the catalytic activity of PTPN22. Its development represents a significant step towards the pharmacological modulation of T-cell responses for therapeutic benefit.

Quantitative Data on PTPN22 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant PTPN22 inhibitors.

| Inhibitor | Parameter | Value | Reference |

| This compound (L-1) | IC50 | 1.4 µM | [1][2] |

| Ki | 0.50 µM | [1][2] | |

| Selectivity | >7-10 fold over similar phosphatases | [1] | |

| Compound 8b | Ki | 110 nM | |

| LTV-1 | IC50 | 0.047 - 16.8 µM (range for 190 compounds) | [2] |

Table 1: Biochemical Potency of PTPN22 Inhibitors

| Inhibitor / Condition | Cell Type | Assay | Effect | Reference |

| This compound (L-1) | CD8+ T cells | Phosphorylation of Lck (Y394) and ZAP-70 (Y493) | Increased phosphorylation | [2] |

| MC38 and CT26 tumor models | T-cell infiltration (CD4+ and CD8+) | Enhanced infiltration | [2] | |

| T-cells in tumor models | Expression of CD69, PD-1, and LAG3 | Higher expression | [2] | |

| Compound 8b (15 µM) | Jurkat T cells | Phosphorylation of ZAP-70 (Y319) | Increased phosphorylation | [2] |

| Jurkat T cells | CD69 surface expression | Induced downstream activation | [2] | |

| PTPN22 Knockout | CD8+ T cells | IL-2 Production | Increased production, neutralizing TGFβ suppression | [2] |

| CD8+ T cells | Granzyme B and IFNγ production | Increased production | [2] |

Table 2: Cellular and In Vivo Effects of PTPN22 Inhibition on T-Cell Activation

Signaling Pathways Modulated by this compound

This compound enhances T-cell activation by inhibiting the dephosphorylation of key signaling molecules downstream of the T-cell receptor. The following diagram illustrates the canonical TCR signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on T-cell activation.

Western Blot for Phosphorylation of Lck and ZAP-70

This protocol is designed to assess the phosphorylation status of key TCR signaling proteins in T-cells following treatment with a PTPN22 inhibitor.

Materials:

-

Jurkat T-cells or primary human/mouse T-cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies for stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: anti-phospho-Lck (Y394), anti-Lck (total), anti-phospho-ZAP-70 (Y493), anti-ZAP-70 (total), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture T-cells to the desired density. Pre-incubate cells with this compound or vehicle control for 1-2 hours.

-

T-Cell Stimulation: Stimulate the T-cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

-

Cell Lysis: Immediately after stimulation, place cells on ice and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Flow Cytometry for T-Cell Activation Markers

This protocol allows for the quantification of T-cell activation by measuring the surface expression of markers like CD69 and PD-1.

Materials:

-

Primary T-cells or a T-cell line

-

This compound

-

Stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-PD-1

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture T-cells and treat with this compound or vehicle control.

-

Stimulation: Stimulate the cells for 18-24 hours.

-

Staining:

-

Harvest and wash the cells.

-

Stain with a fixable viability dye to exclude dead cells.

-

Stain with the panel of fluorochrome-conjugated surface antibodies for 30 minutes on ice in the dark.

-

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then on CD4+ or CD8+ T-cell populations. Determine the percentage of cells expressing CD69 and PD-1 and the mean fluorescence intensity (MFI) of these markers.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PTPN22 inhibitor.

Conclusion and Future Directions

This compound and other selective inhibitors of PTPN22 have demonstrated a clear capacity to augment T-cell activation by targeting a key negative regulatory checkpoint in the TCR signaling pathway. The preclinical data strongly support the continued investigation of PTPN22 inhibition as a monotherapy or in combination with other immunotherapies, such as checkpoint blockade, for the treatment of cancer. Future research should focus on optimizing the pharmacological properties of PTPN22 inhibitors for clinical development and further elucidating the full spectrum of their effects on the tumor microenvironment. The logical relationship between PTPN22's role in autoimmunity and its potential in immuno-oncology underscores the delicate balance of immune regulation and the exciting therapeutic opportunities that arise from its modulation.

References

PTPN22 Inhibition: A Technical Guide to Ptpn22-IN-1 as a Potential Therapeutic for Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) has emerged as a high-value therapeutic target for a multitude of autoimmune diseases due to its critical role as a negative regulator of T-cell activation. Genetic variants of PTPN22 are among the strongest non-HLA genetic risk factors associated with conditions such as rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.[1][2][3] PTPN22 exerts its inhibitory function by dephosphorylating key kinases in the T-cell receptor (TCR) signaling pathway, thereby dampening the immune response.[4][5][6] This guide provides a technical overview of Ptpn22-IN-1 (also known as L-1), a potent and selective small molecule inhibitor of PTPN22, exploring its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.

The Role of PTPN22 in Autoimmune Pathogenesis

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp), is predominantly expressed in hematopoietic cells and acts as a crucial checkpoint in immune signaling.[1][5] Its primary function is to dephosphorylate and inactivate key signaling intermediates downstream of the T-cell receptor, effectively raising the threshold for T-cell activation.[4][6][7]

PTPN22 in the T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. PTPN22 acts as a brake on this process. It directly targets and dephosphorylates the activating tyrosine residues of essential kinases such as Lck (Y394) and ZAP70 (Y493), as well as components of the TCR complex itself.[4][5][8] This dephosphorylation attenuates the signal, preventing an excessive or inappropriate immune response.

A gain-of-function polymorphism (R620W) in the PTPN22 gene is strongly linked to autoimmunity and is believed to result in a more active phosphatase, leading to over-inhibition of TCR signaling.[7][9] This may impair the selection and function of regulatory T-cells or alter the activation threshold of self-reactive T-cells, contributing to the breakdown of self-tolerance. Therefore, inhibiting PTPN22 is a promising therapeutic strategy to restore normal immune homeostasis.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as L-1) is a novel, competitive small molecule inhibitor developed to target the catalytic activity of PTPN22.[1][4][10] Its development provides a critical tool for probing PTPN22 function and serves as a lead compound for therapeutic development.

Biochemical and Pharmacokinetic Properties

This compound demonstrates potent inhibition of the PTPN22 enzyme and has been profiled for its selectivity and in vivo pharmacokinetic properties. A derivative, L-107-8, has been developed with even greater potency.[7]

Table 1: Biochemical Potency of PTPN22 Inhibitors

| Compound | Target | IC50 | Ki | Mechanism of Action |

|---|---|---|---|---|

| This compound (L-1) | PTPN22 | 1.4 ± 0.2 µM[1] | 0.50 ± 0.03 µM[1] | Competitive[1] |

| L-107-8 | PTPN22 | 630 nM[7] | Not Reported | Not Reported |

Table 2: Selectivity and Pharmacokinetic Profile of this compound (L-1)

| Parameter | Value | Details |

|---|---|---|

| Selectivity | >7-10 fold[1][10] | Assessed against a panel of 16 other protein tyrosine phosphatases. |

| Administration | 10 mg/kg, Intraperitoneal (in mice)[1] | - |

| Cmax | 1.11 µM[1] | Maximum plasma concentration. |

| AUC | 4.55 µM·h[1] | Area under the curve, indicating total drug exposure over time. |

Experimental Protocols and Methodologies

The evaluation of PTPN22 inhibitors relies on robust biochemical and cellular assays. The following sections detail the standard methodologies used to determine inhibitor potency and cellular effects.

Biochemical PTPN22 Inhibition Assay (Malachite Green)

This assay quantifies the enzymatic activity of PTPN22 by measuring the release of free phosphate from a substrate. The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.

Protocol Details:

-

Reagent Preparation : Prepare assay buffer, a phosphopeptide substrate (such as DiFMUP or a specific tyrosine-phosphorylated peptide), and the Malachite Green detection reagent.

-

Inhibitor Dilution : Perform serial dilutions of this compound to generate a range of concentrations for IC50 determination.

-

Enzyme Reaction : In a 96-well plate, add the PTPN22 enzyme to wells containing the diluted inhibitor or vehicle control (DMSO).

-

Initiation : Start the reaction by adding the phosphopeptide substrate. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination and Detection : Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced by PTPN22 activity.

-

Measurement : After a short incubation at room temperature to allow color development, measure the absorbance at approximately 620-660 nm.

-

Analysis : Calculate the percent inhibition at each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[3]

Cellular Assay: Western Blot for Lck Phosphorylation

To confirm that this compound engages its target in a cellular context, its effect on the phosphorylation status of downstream substrates like Lck is measured in a relevant cell line, such as Jurkat T-cells.

Protocol Details:

-

Cell Culture and Treatment : Culture Jurkat T-cells to an appropriate density. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

T-Cell Stimulation : Activate the T-cell receptor signaling pathway by stimulating the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

-

Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Lck (p-Lck Y394).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : To normalize the data, strip the membrane and re-probe with an antibody for total Lck. Quantify band intensity to determine the relative increase in Lck phosphorylation upon treatment with this compound.

Therapeutic Rationale and Future Directions

The inhibition of PTPN22 by a small molecule like this compound presents a compelling therapeutic strategy for autoimmune diseases. By blocking the phosphatase activity of PTPN22, the inhibitor effectively lowers the threshold for T-cell activation. This can help restore immune responses that may be overly suppressed in individuals with the gain-of-function PTPN22 variant, potentially re-establishing immune tolerance.

The development of more potent analogs like L-107-8 demonstrates the tractability of the PTPN22 target and the potential for creating clinical candidates with improved efficacy and drug-like properties.[7] Future research will need to focus on comprehensive preclinical evaluation in relevant autoimmune disease models to assess in vivo efficacy, safety, and therapeutic window. The strong genetic link between PTPN22 and autoimmunity suggests that patients could potentially be stratified based on their PTPN22 genotype to identify those most likely to respond to this therapeutic approach.

References

- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacr.org [aacr.org]

- 3. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 5. Structure-Activity Relationship Studies and Design of a Ptpn22 Inhibitor with Enhanced Isozyme Selectivity and Cellular… [ouci.dntb.gov.ua]

- 6. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

Probing the Immune Synapse: A Technical Guide to the Basic Research Applications of PTPN22 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of signal transduction in hematopoietic cells.[1][2] Predominantly expressed in immune cells, PTPN22 plays a pivotal role in setting the activation threshold for the T-cell receptor (TCR).[1][3] It achieves this by dephosphorylating key kinases and adaptor proteins essential for propagating the TCR signal, thereby preventing spurious or excessive T-cell activation.[1][4][5]

Genetic variants of PTPN22, particularly the gain-of-function R620W single nucleotide polymorphism, are strongly associated with a predisposition to a wide range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[6] Conversely, a loss of PTPN22 function has been shown to enhance anti-tumor immunity.[4][7] This dual role makes PTPN22 a compelling target for both basic research and therapeutic development. Small molecule inhibitors of PTPN22 are invaluable chemical tools that allow researchers to pharmacologically modulate its activity, providing a means to dissect its complex roles in immune signaling, validate its function in disease models, and explore its potential as a therapeutic target.[2][8] This guide provides an in-depth overview of the core applications of PTPN22 inhibitors in a basic research context, with a focus on experimental design and data interpretation.

Elucidating PTPN22's Role in T-Cell Receptor (TCR) Signaling

The primary function of PTPN22 is to act as a brake on the TCR signaling cascade. Upon TCR engagement with an antigen-MHC complex, a signaling cascade is initiated by the Src-family kinase Lck, which phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[4][9] This creates docking sites for another kinase, ZAP70, which is subsequently phosphorylated and activated by Lck, leading to downstream signaling that results in T-cell activation, proliferation, and cytokine production.[1][4][9]

PTPN22 intervenes at critical checkpoints in this pathway. Its primary substrates include the activating tyrosine residues of key kinases such as Lck (Tyr394) and ZAP70 (Tyr493), as well as other signaling mediators like the TCRζ chain and VAV1.[1][4][5][9] By removing these activating phosphate groups, PTPN22 effectively terminates the signaling cascade.[4] PTPN22 also forms a complex with the C-terminal Src Kinase (Csk), which further suppresses Lck activity by phosphorylating its inhibitory tyrosine residue (Tyr505).[9]

PTPN22 inhibitors serve as powerful tools to dissect this pathway. By blocking PTPN22's phosphatase activity, these small molecules allow researchers to observe the consequences of unchecked signaling. Application of a PTPN22 inhibitor to T-cells leads to a measurable increase in the phosphorylation of its substrates (e.g., pLck Y394, pZAP70 Y493) following TCR stimulation, effectively lowering the threshold for T-cell activation.[9]

Figure 1: PTPN22's role as a negative regulator in the TCR signaling pathway.

Quantitative Data Summary of PTPN22 Inhibitors

The development of PTPN22 inhibitors has yielded several compounds with varying potencies and selectivities. This data is crucial for selecting the appropriate tool compound for a given research question. A highly potent and selective inhibitor is ideal for validating PTPN22 as the specific target of interest.

| Compound Name | Type | IC50 (µM) | Ki (µM) | Selectivity Profile | Reference(s) |

| L-1 | Competitive | 1.4 ± 0.2 | 0.50 ± 0.03 | >7-10 fold selective over 16 other PTPs. | [9][10][11] |

| I-C11 | Competitive | 4.6 ± 0.4 | 2.9 ± 0.5 | >7-fold selective over most PTPs; 2.6-fold over PTP1B. | [9] |

| LTV-1 | Competitive/Mixed | Not explicitly stated | 0.384 ± 0.061 | 3-fold over TCPTP/PTP1B; >46-fold over SHP1, CD45. | [9] |

| NC1 | Non-competitive | 4.3 ± 0.3 | N/A | >1.9-fold selective against a panel of PTPs. | [9] |

| Compound 526 | Competitive | 0.27 | N/A | Poorly selective against PTP1B, SHP1, CD45, etc. | [9] |

| Compound 17 (Au-based) | Competitive | 1.5 ± 0.3 | N/A | 10-fold selective over PTP-PEST, HePTP, CD45. | [9] |

Key Experimental Protocols

The use of PTPN22 inhibitors in research necessitates robust and reproducible assays to measure their effects both biochemically and in a cellular context.

Protocol 1: In Vitro PTPN22 Phosphatase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PTPN22 using a fluorogenic substrate. It is the primary method for determining IC50 values.

Materials:

-

Recombinant human PTPN22 catalytic domain.

-

Assay Buffer: 150 mM Bis-Tris (pH 6.0), adjusted to 150 mM ionic strength.

-

Fluorogenic Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Test Compounds (PTPN22 inhibitors) dissolved in DMSO.

-

Positive Control Inhibitor: Sodium Orthovanadate.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

Methodology:

-

Prepare Reagents:

-

Prepare a working solution of PTPN22 enzyme in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration is typically at or near the Km value for the enzyme.

-

Prepare serial dilutions of the test compound in DMSO. Then, dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

-

-

Assay Plate Setup:

-

Add 20 µL of Assay Buffer to "no enzyme" control wells.

-

Add 20 µL of the PTPN22 enzyme working solution to all other wells.

-

Add test compounds at various concentrations to the appropriate wells. Add DMSO vehicle to positive (enzyme + substrate) and negative (no enzyme) control wells.

-

Add a known inhibitor like sodium orthovanadate to positive inhibitor control wells.

-

-

Incubation: Pre-incubate the plate (enzyme and inhibitors) for 15-30 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the DiFMUP working solution to all wells.

-

Signal Detection: Incubate the plate in the dark for 30-60 minutes at room temperature. Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

This protocol measures the phosphorylation status of PTPN22 substrates (pLck, pZAP70) within T-cells at a single-cell level, providing direct evidence of an inhibitor's activity in a physiological context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).

-

Cell Culture Medium (e.g., RPMI 1640 + 10% FBS).

-

PTPN22 Inhibitor and DMSO vehicle.

-

T-cell Stimulants: Anti-CD3 (clone OKT3) and Anti-CD28 antibodies.

-

Fixation Buffer: 1.5-4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: Ice-cold 90-100% Methanol.

-

Staining Buffer: PBS with 0.5% BSA.

-

Fluorochrome-conjugated antibodies: Anti-CD4, Anti-CD8, Anti-pLck (Y394), Anti-pZAP70 (Y493).

-

Flow cytometer.

Methodology:

-

Cell Preparation:

-

Isolate PBMCs using density gradient centrifugation or use cultured Jurkat T-cells.

-

Resuspend cells in culture medium at a concentration of 1-5 x 10^6 cells/mL.

-

-

Inhibitor Pre-incubation:

-

Aliquot cells into flow cytometry tubes.

-

Add the PTPN22 inhibitor at the desired final concentration (or DMSO vehicle control) to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

T-Cell Stimulation:

-

Fixation:

-

Permeabilization:

-

Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Decant the supernatant and resuspend the cell pellet by vortexing gently.

-

Add ice-cold methanol dropwise while vortexing to prevent cell clumping.[3][11]

-

Incubate on ice for at least 30 minutes. This step allows antibodies to access intracellular epitopes.[13]

-

-

Intracellular Staining:

-

Wash the cells twice with Staining Buffer to remove the methanol.

-

Resuspend the cell pellet in the antibody cocktail containing anti-pLck, anti-pZAP70, and surface markers (e.g., anti-CD4/CD8).

-

Incubate for 40-60 minutes at room temperature, protected from light.[13]

-

-

Data Acquisition and Analysis:

-

Wash the cells once more with Staining Buffer.

-

Resuspend in a final volume of buffer for analysis.

-

Acquire data on a flow cytometer.

-

Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ cells).

-

Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies (pLck, pZAP70) in the inhibitor-treated samples compared to the vehicle-treated controls. An increase in MFI indicates successful target engagement by the inhibitor.

-

Visualizing Experimental and Logical Workflows

The discovery and validation of a PTPN22 inhibitor follows a logical progression from initial screening to in vivo application. This workflow ensures that a compound's activity is thoroughly characterized before its use as a research tool in complex biological systems.

Figure 2: A typical discovery and validation workflow for a PTPN22 inhibitor.

Conclusion

Small molecule inhibitors of PTPN22 are indispensable tools for the immunology research community. They provide a precise method for interrogating the role of a key signaling gatekeeper in T-cell activation. Through a combination of robust biochemical and cellular assays, researchers can quantify the potency and efficacy of these inhibitors, allowing for the confident application of these tools to study the nuanced roles of PTPN22 in the complex interplay between protective immunity, autoimmunity, and cancer. The continued development of more potent and selective inhibitors will further empower the scientific community to unravel the therapeutic potential of targeting this critical immune checkpoint.[8][9]

References

- 1. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. TIM-3 Suppresses Anti-CD3/CD28-Induced TCR Activation and IL-2 Expression through the NFAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 4. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 9. BioLegend: Intracellular Phospho Staining Protocol for Flow Cytometry | The Scientist [the-scientist.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Ptpn22-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the PTPN22 inhibitor, Ptpn22-IN-1 (also known as L-1), in mouse models. The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction to PTPN22 and its Inhibition

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of immune signaling, primarily in T cells.[1] It functions by dephosphorylating key signaling molecules in the T cell receptor (TCR) pathway, such as Lck and ZAP-70, thereby dampening T cell activation.[1][2] Genetic variants of PTPN22 that alter its function are strongly associated with an increased risk of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[3][4] Conversely, the inhibition or genetic knockout of PTPN22 has been shown to enhance T cell responses, making it a promising target for cancer immunotherapy.[1][2][5][6] this compound is a potent and selective small molecule inhibitor of PTPN22 that has been successfully used in vivo to augment anti-tumor immunity.[2][6][7]

PTPN22 Signaling Pathway

PTPN22 plays a pivotal role in modulating the threshold for T cell activation. Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T cell proliferation and effector function. PTPN22 acts as a brake on this process.

References

- 1. Redox regulation of PTPN22 affects the severity of T-cell-dependent autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacr.org [aacr.org]

- 3. PTPN22 and islet-specific autoimmunity: What have the mouse models taught us? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - A disease-associated PTPN22 variant promotes systemic autoimmunity in murine models [jci.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving Ptpn22-IN-1 in DMSO: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Ptpn22-IN-1 in dimethyl sulfoxide (DMSO) for experimental use. This compound is a potent inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22), a critical negative regulator of T-cell receptor signaling.[1][2][3][4] Proper preparation of this compound solutions is crucial for accurate and reproducible experimental results in immunology, cancer research, and autoimmune disease studies.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with the following key inhibitory concentrations:

The compound exhibits greater than 7-10 fold selectivity for PTPN22 over similar phosphatases.[5][6][7]

Solubility Data

| Solvent | Solubility | Concentration (Molar) | Method |

| DMSO | 10 mg/mL | 21.96 mM | Ultrasonic and warming to 60°C |

Note: The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[5]

Experimental Protocols

Preparing a this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound powder.

-

Initial Mixing: Briefly vortex the solution to suspend the powder.

-

Warming: Place the vial in a water bath or on a heat block set to 60°C. Intermittently vortex the solution until the powder is fully dissolved.

-

Sonication (Optional but Recommended): If the compound does not fully dissolve with warming and vortexing, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of this compound solutions.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 6 months |

| -20°C | 1 month |

Important Considerations:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound.[5]

-